N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline involves several steps. One common synthetic route includes the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol. This intermediate is then reacted with 4-(2-methoxyethoxy)aniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or aniline groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. As an SGLT2 inhibitor, it blocks the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine. This helps in lowering blood glucose levels in patients with type 2 diabetes. The molecular pathways involved include the inhibition of the SGLT2 protein, which is responsible for glucose reabsorption in the renal tubules.
Comparison with Similar Compounds
N-[2-(2-Isopropylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline can be compared with other SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. For example:
Dapagliflozin: Has a different phenyl ring substitution pattern.
Canagliflozin: Contains a thiophene ring in its structure.
Empagliflozin: Features a different glycoside linkage.
These differences contribute to variations in their efficacy, safety profiles, and clinical applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-16(2)19-6-4-5-7-20(19)24-13-12-21-17-8-10-18(11-9-17)23-15-14-22-3/h4-11,16,21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGKCMAUCMAIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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